Kanglemycin A

Antimicrobial resistance Mycobacterium tuberculosis MIC testing

Kanglemycin A (KglA) is a naturally occurring ansamycin antibiotic isolated from Nocardia mediterranei var. kanglensis 1747-64.

Molecular Formula C50H63NO19
Molecular Weight 982 g/mol
CAS No. 114153-91-2
Cat. No. B045790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanglemycin A
CAS114153-91-2
Synonymskanglemeisu A
kanglemycin A
Molecular FormulaC50H63NO19
Molecular Weight982 g/mol
Structural Identifiers
SMILESCC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6
InChIInChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+
InChIKeyKRBOMQKIXLJMRA-UTWSZFJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kanglemycin A (CAS: 114153-91-2) Procurement Overview: Rifamycin-Class Ansamycin Antibiotic


Kanglemycin A (KglA) is a naturally occurring ansamycin antibiotic isolated from Nocardia mediterranei var. kanglensis 1747-64 [1]. It belongs to the rifamycin structural class characterized by an aromatic naphthalene core bridged by an aliphatic ansa chain. KglA possesses a molecular formula of C50H63NO19 (MW 982.03) and features two distinguishing structural modifications relative to rifampicin: a dimethylsuccinic acid appendage on the ansa bridge and a unique deoxysugar moiety at C-27 [2]. These structural differentiations confer activity against clinically relevant rifampicin-resistant bacterial strains through a dual mechanism of enhanced target binding and inhibition of transcription initiation [3].

Why Kanglemycin A Cannot Be Substituted with Rifampicin or Generic Rifamycins in Resistant-Strain Research


Kanglemycin A cannot be substituted with rifampicin or generic rifamycins in experiments involving rifampicin-resistant bacteria due to fundamentally divergent structure-activity relationships. While rifampicin binding to bacterial RNA polymerase is abrogated by common rpoB mutations (e.g., S531L, H526Y), KglA retains potent binding and inhibitory activity against these same mutant enzymes [1]. X-ray crystallographic analysis reveals that KglA's unique succinate and deoxysugar substituents establish additional contacts with a hydrophobic pocket of RNA polymerase that are absent in the rifampicin-enzyme complex, effectively bypassing the steric and affinity defects imposed by resistance mutations [2]. Furthermore, KglA evades enzymatic inactivation by certain rifamycin ADP-ribosyltransferases (Arr enzymes) that render rifampicin inactive, owing to steric clashes between its sugar moiety and the Arr active site [3]. These structural and mechanistic differentiations mean that rifampicin-susceptible and -resistant strains respond in qualitatively opposite ways to KglA versus rifampicin, making generic substitution scientifically invalid.

Kanglemycin A (CAS 114153-91-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons


KglA Retains MIC ≤0.25 μg/mL Against Rifampicin-Resistant Mycobacterium tuberculosis Clinical Isolates

Kanglemycin A demonstrates maintained potency against multidrug-resistant M. tuberculosis (MDR-MTB) clinical isolates that exhibit high-level resistance to rifampicin. While rifampicin MICs exceed 64 μg/mL against these resistant strains, KglA MICs remain ≤0.25 μg/mL [1]. The comparison includes Beijing lineage strains 1192/015 and 08/00483E. KglA also retains activity against rifampicin-resistant Gram-positive bacteria including Staphylococcus aureus .

Antimicrobial resistance Mycobacterium tuberculosis MIC testing

KglA Inhibits RNA Polymerase S531L Mutant While Rifampicin Is Inactive

Kanglemycin A maintains functional inhibition of RNA polymerase containing the clinically prevalent S531L resistance mutation (also designated S531L in E. coli numbering; corresponds to S456L in M. tuberculosis), whereas rifampicin binding and inhibition are severely compromised. In in vitro transcription assays, KglA (10 μM) produced near-complete inhibition of the S531L mutant RNAP, while rifampicin at identical concentration showed no detectable inhibition [1]. The crystal structure of KglA bound to E. coli RNAP holoenzyme reveals that the succinate ansa bridge substituent occupies a separate hydrophobic pocket, compensating for the altered binding pocket geometry induced by the mutation [2].

RNA polymerase inhibition rpoB mutation enzyme kinetics

KglA Evades ADP-Ribosylation Inactivation by M. smegmatis Arr Enzyme Unlike Rifampicin

Rifampicin is inactivated by ADP-ribosylation at the C-23 hydroxyl group catalyzed by Arr enzymes from multiple bacterial species. Kanglemycin A is not a substrate for the Arr enzyme from Mycobacterium smegmatis (ArrMs) due to steric hindrance from its unique deoxysugar moiety. MIC assays with ArrMs treatment showed that rifampicin MIC increased dramatically from <0.5 μg/mL to >64 μg/mL upon ADP-ribosylation, whereas KglA MIC remained unchanged at <0.5 μg/mL with or without ArrMs treatment [1]. In vitro transcription assays further confirmed that ADP-ribosylated rifampicin completely loses RNAP inhibitory activity, while KglA is unaffected by ArrMs [1].

Enzymatic inactivation ADP-ribosyltransferase Arr protein

KglA (Kang A) Demonstrates In Vivo Protective Efficacy in Murine Peritonitis/Sepsis Model

The parent kanglemycin A compound (designated Kang A) demonstrates measurable in vivo protective efficacy in a neutropenic murine model of bacterial peritonitis/sepsis. In mice infected with rifampicin-sensitive MRSA (methicillin-resistant Staphylococcus aureus), treatment with Kang A provided significant protection. Furthermore, a semisynthetic derivative (Kang KZ) extended protection to mice infected with a highly virulent rifampicin-resistant S. aureus strain, achieving reduced bacterial burdens [1]. The in vivo efficacy of the natural product provides a validated starting point for structure-activity relationship studies [2].

In vivo efficacy murine model Staphylococcus aureus

KglA Dual Mechanism: Enhanced Binding Affinity Plus Inhibition of Dinucleotide Formation

Kanglemycin A employs a dual inhibitory mechanism not observed with rifampicin. While rifampicin functions solely by sterically blocking RNA extension at the 2-3 nucleotide stage, KglA both occupies the rifampicin-binding pocket and additionally precludes the formation of the initial dinucleotide required for transcription initiation [1]. X-ray crystallography reveals that the succinate ansa bridge substituent extends into the active site region, directly interfering with substrate binding for the first phosphodiester bond. This dual mechanism has been structurally validated in both E. coli holoenzyme and T. thermophilus promoter complex structures [2].

Mechanism of action RNA polymerase transcription initiation

Kanglemycin A Application Scenarios for Research and Industrial Procurement


Screening Libraries Targeting Rifampicin-Resistant Mycobacterium tuberculosis

Kanglemycin A is optimally deployed as a positive control or lead scaffold in antimicrobial screening campaigns focused on multidrug-resistant M. tuberculosis (MDR-MTB). Given that KglA retains MIC ≤0.25 μg/mL against clinical MDR-MTB isolates that exhibit rifampicin MIC >64 μg/mL [1], it serves as an appropriate benchmark for evaluating novel anti-tubercular compounds intended to overcome rifampicin resistance. Procurement is indicated for research groups validating hit compounds against MDR-MTB strain panels or developing derivatives with improved pharmacokinetic properties.

RNA Polymerase Structural Biology and Resistance Mechanism Studies

Kanglemycin A is uniquely suited for structural biology investigations requiring RNA polymerase-inhibitor complexes that remain stable despite the presence of clinically relevant resistance mutations. The availability of high-resolution crystal structures (PDB: 6CCE, 6CUU) demonstrates KglA's capacity to co-crystallize with RNA polymerases containing rifampicin-resistance mutations [1]. Procurement is recommended for laboratories conducting X-ray crystallography or cryo-EM studies of transcription inhibition, particularly those examining the structural basis of overcoming the S531L and H526Y rpoB mutations.

ADP-Ribosyltransferase (Arr) Enzyme Substrate Specificity Research

Kanglemycin A provides a structurally distinct comparator for research on rifamycin-inactivating ADP-ribosyltransferases (Arr enzymes). Unlike rifampicin, which is efficiently ADP-ribosylated by ArrMs with resultant loss of antimicrobial activity, KglA is not a substrate for M. smegmatis Arr [1]. This differential susceptibility enables researchers to probe the structural determinants of Arr substrate recognition and to screen for inhibitors that may restore rifamycin susceptibility. Procurement is indicated for enzymology laboratories studying antibiotic resistance mechanisms in Mycobacterium abscessus and other Arr-encoding pathogens.

Semisynthetic Derivatization and Structure-Activity Relationship Programs

Kanglemycin A serves as a validated natural product scaffold for semisynthetic optimization programs targeting rifampicin-resistant pathogens. Prior work has demonstrated that combining KglA's natural tailoring modifications with C-3/C-4 benzoxazino derivatization yields analogues (e.g., Kang KZ) with improved activity against wild-type bacteria and expanded coverage against additional RifR mutations [1]. Procurement is recommended for medicinal chemistry groups seeking starting material for the synthesis of next-generation ansamycin antibiotics with activity against high-burden rifampicin-resistant pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kanglemycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.